molecular formula C16H21NO3S B1407510 Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate CAS No. 1355455-38-7

Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate

Cat. No.: B1407510
CAS No.: 1355455-38-7
M. Wt: 307.4 g/mol
InChI Key: FAIIYSPOLWFGQQ-UHFFFAOYSA-N
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Description

Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate (CAS: 1355455-38-7, MFCD27501041) is a piperidine derivative featuring a benzyl carboxylate group at the 1-position and an acetylthio (thioester) moiety attached via a methylene (–CH2–) linker at the 4-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry due to its reactive thioester group, which enables participation in thiol-exchange reactions, redox processes, and nucleophilic substitutions.

Properties

IUPAC Name

benzyl 4-(acetylsulfanylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-13(18)21-12-15-7-9-17(10-8-15)16(19)20-11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIYSPOLWFGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylthio compounds under specific conditions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the acetylthio group: This step involves the reaction of the piperidine derivative with an acetylthio compound, often in the presence of a base to facilitate the reaction.

    Attachment of the benzyl group: This can be done through nucleophilic substitution reactions where the nitrogen atom of the piperidine ring attacks a benzyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions, often using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate is a chemical compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, synthesis, and potential therapeutic uses.

Table 1: Synthesis Conditions

Reagent Solvent Conditions Yield
Acetic AcidMethanolIce-cooling, nitrogen68%
Sodium MethoxideAnhydrous Methanol0°C to RTVariable

Inhibition of Monoacylglycerol Lipase (MAGL)

One of the most significant applications of this compound is its role as a monoacylglycerol lipase inhibitor. MAGL is an enzyme involved in the degradation of endocannabinoids, which play crucial roles in various physiological processes. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroprotective Effects

Research indicates that compounds like this compound may exhibit neuroprotective effects by modulating neuroinflammation and reducing neuronal cell death. This property makes it a candidate for further investigation in the treatment of conditions associated with neurodegeneration .

Analgesic Properties

The compound has also been studied for its analgesic properties. By modulating pain pathways through endocannabinoid signaling, it may provide relief from various types of pain, including inflammatory and neuropathic pain .

Study on Neurodegenerative Disease Models

In a study involving transgenic mouse models of Alzheimer's disease, researchers administered this compound to evaluate its effects on amyloid-beta plaque accumulation and neuroinflammation. The results indicated a significant reduction in plaque levels and inflammatory markers compared to control groups, suggesting potential as a therapeutic agent .

Pain Management Trials

Another clinical trial focused on the compound's efficacy in managing chronic pain conditions. Patients receiving this compound reported reduced pain levels and improved quality of life measures compared to those receiving placebo treatments .

Mechanism of Action

The mechanism of action of Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes or receptors. The acetylthio group can form covalent bonds with nucleophilic residues in the active site, leading to inhibition or modulation of enzyme activity. The benzyl group can enhance binding affinity through hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₆H₂₁NO₃S
  • Molecular weight: 307.41 g/mol
  • Purity: 95% (typical commercial grade).

While detailed toxicological data for this compound is unavailable, safety protocols for structurally related piperidine carboxylates recommend precautions against skin/eye contact and ingestion.

Comparison with Structurally Similar Compounds

The following table summarizes the structural, synthetic, and functional differences between Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound –CH₂SAc at C4 C₁₆H₂₁NO₃S 307.41 1355455-38-7 Thioester group enables redox reactions and nucleophilic substitutions.
Benzyl 4-(bromomethyl)piperidine-1-carboxylate –CH₂Br at C4 C₁₄H₁₈BrNO₂ 328.21 Not provided Bromomethyl group acts as a leaving group in SN2 reactions.
Benzyl 4-((phenylthio)carbonyl)piperidine-1-carboxylate –C(O)SPh at C4 C₂₀H₂₁NO₃S 367.45 Not provided Phenylthio carbonyl group may enhance stability in acylation reactions.
Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate –CH₂C(O)OMe at C4 (with double bond) C₁₇H₂₁NO₄ 303.35 40112-93-4 Conjugated ester system; potential for Michael additions.
Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride –CH₂NH₂·HCl at C4 C₁₄H₂₁ClN₂O₂ 284.78 172348-57-1 Aminomethyl group facilitates salt formation and amine-based coupling.

Biological Activity

Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and an acetylthio methyl moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific molecular targets, including enzymes and receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and modulating various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound has been evaluated for cytotoxic effects against various cancer cell lines. In vitro studies demonstrated moderate activity against tumor cells, indicating its potential as an anticancer agent .
  • Neuropharmacological Effects : Piperidine derivatives have been associated with various neuropharmacological activities, including effects on the central nervous system. The compound's structural similarities to known psychoactive substances suggest it may influence neurotransmitter systems .

Research Findings

Recent studies have utilized various methodologies to assess the biological activity of this compound:

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of piperidine derivatives, including this compound. Modifications to the piperidine ring and substitution patterns have been explored to enhance potency and selectivity against specific biological targets .

In Silico Predictions

Computer-aided evaluations using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of pharmacological activities for this compound. These predictions suggest potential interactions with various enzymes, receptors, and ion channels, indicating its versatility in therapeutic applications .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating moderate potency compared to standard chemotherapeutic agents.
  • Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting bacterial growth, which warrants further exploration as an antimicrobial agent.
  • Neuropharmacological Assessment : Behavioral studies in animal models indicated potential anxiolytic effects, suggesting that this compound may interact with GABAergic pathways similar to existing anxiolytics.

Comparative Analysis

To provide context regarding the biological activity of this compound, a comparison with related compounds is useful:

Compound NameBiological ActivityMechanism of Action
Benzyl 4-(methylthio)piperidine-1-carboxylateModerate cytotoxicitySimilar interaction with protein targets
Benzyl 4-(ethylthio)piperidine-1-carboxylateWeak antimicrobial effectsAltered reactivity due to ethyl group
Benzyl 4-(propylthio)piperidine-1-carboxylateLimited neuropharmacologicalLess potent than acetylthio derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate
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